molecular formula C6H7BrN2 B141327 4-Bromo-2-methylpyridin-3-amine CAS No. 126325-48-2

4-Bromo-2-methylpyridin-3-amine

Cat. No. B141327
M. Wt: 187.04 g/mol
InChI Key: ORELOTUWTIKRIW-UHFFFAOYSA-N
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Description

4-Bromo-2-methylpyridin-3-amine is a brominated pyridine derivative that is of interest due to its potential applications in pharmaceuticals and chemical synthesis. While the provided papers do not directly discuss 4-Bromo-2-methylpyridin-3-amine, they do provide insights into the chemistry of related bromopyridines and their reactivity, which can be extrapolated to understand the properties and reactivity of 4-Bromo-2-methylpyridin-3-amine.

Synthesis Analysis

The synthesis of bromopyridine derivatives often involves halogenation, amination, and other transformations of pyridine precursors. For example, the synthesis of 2-Amino-6-bromopyridine was achieved through a series of reactions including diazotization, bromation, oxidation, chlorination, amination, and Hofmann degradation, with a total yield of 34.6% . Similarly, the preparation of brominated 2- and 4-aminopyridines involved the action of ammonia on bromopyridines . These methods could potentially be adapted for the synthesis of 4-Bromo-2-methylpyridin-3-amine.

Molecular Structure Analysis

The molecular structure of bromopyridine derivatives is characterized by the presence of a bromine atom, which can significantly influence the electronic properties of the molecule. For instance, the structure of 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine was determined by X-ray crystallographic analysis, revealing hydrogen bonding and short contacts that influence the crystal packing . These structural insights are relevant for understanding the molecular geometry and potential intermolecular interactions of 4-Bromo-2-methylpyridin-3-amine.

Chemical Reactions Analysis

Bromopyridines are reactive intermediates that can undergo various chemical reactions. The reactivity of the bromine atoms in brominated pyridines towards nucleophiles was explored, showing that small nucleophiles replace the methylsulfonyl group, while bulky nucleophiles replace the bromine atom at the 2 position . Additionally, the self-condensation of 4-bromopyridine was studied, leading to the synthesis of a conjugated polymer . These studies suggest that 4-Bromo-2-methylpyridin-3-amine could also participate in nucleophilic substitution reactions and polymerization processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromopyridines are influenced by their molecular structure. For example, the water solubility of poly(4-bromopyridine) synthesized from 4-bromopyridine indicates that the bromopyridine unit can impart solubility characteristics to polymers . The stability and synthetic efficiency of 2-bromo-6-isocyanopyridine as a convertible isocyanide for multicomponent chemistry also highlight the importance of the bromine substituent in determining the reactivity and utility of these compounds . These properties are likely to be relevant for 4-Bromo-2-methylpyridin-3-amine as well, affecting its behavior in chemical syntheses and potential applications.

Scientific Research Applications

Application 1: Synthesis of Novel Pyridine-Based Derivatives

  • Summary of the Application: The compound “4-Bromo-2-methylpyridin-3-amine” is used in the synthesis of novel pyridine-based derivatives. These derivatives have potential applications in various fields, including as chiral dopants for liquid crystals .
  • Methods of Application: The synthesis involves a Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine with several arylboronic acids. This reaction is catalyzed by palladium and uses K3PO4 as a base .
  • Results or Outcomes: The reaction yields a series of novel 5-aryl-2-methylpyridin-3-amine molecules. The compound 4b exhibited the highest percentage lysis value (41.32%) against clot formation in human blood among all newly synthesized compounds. In addition, the compound 4f was found to be the most potent against Escherichia coli with an inhibition value of 91.95% .

Application 2: Raw Material in Various Fields

  • Summary of the Application: “4-Bromo-2-methylpyridin-3-amine” is an important raw material and intermediate used in organic synthesis in the agrochemical, pharmaceutical, and dyestuff field .

Application 3: Synthesis of Methoxo-Bridged Copper (II) Complexes

  • Summary of the Application: “4-Bromo-2-methylpyridin-3-amine” can act as a ligand and form methoxo-bridged copper (II) complexes .

Application 4: Pharmaceutical Intermediate

  • Summary of the Application: “4-Bromo-2-methylpyridin-3-amine” is used as a pharmaceutical intermediate .

Safety And Hazards

The compound is classified as a GHS07 substance, indicating that it is a warning hazard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions of research on 4-Bromo-2-methylpyridin-3-amine could involve its use in the synthesis of novel pyridine derivatives. These derivatives could potentially serve as chiral dopants for liquid crystals .

properties

IUPAC Name

4-bromo-2-methylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2/c1-4-6(8)5(7)2-3-9-4/h2-3H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORELOTUWTIKRIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20560030
Record name 4-Bromo-2-methylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20560030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-methylpyridin-3-amine

CAS RN

126325-48-2
Record name 4-Bromo-2-methylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20560030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Bromo-2-methyl-3-nitropyridine (1.2 g, 5.53 mmol) was dissolved in HCl (2.189 ml, 26.3 mmol), tin(II)chloride dihydrate (4.99 g, 22.12 mmol) was added and stirred at 40° C. for 1 hour. The reaction mixture was made basic with 30% NaOH (18 mL), extracted with EtOAc, dried over sodium sulfate and concentrated under vacuum to give a yellow oil. The oil was further dried under high vacuum for 4 hours to give 4-bromo-2-methylpyridin-3-amine (1 g, 5.35 mmol, 97% yield) which was stored at −17° C. until use and was used without further purification. 1H NMR (400 MHz, DMSO-d6) δ ppm 2.26-2.42 (3H, m) 5.05-5.34 (2H, m) 7.17-7.32 (1H, m) 7.46-7.64 (1H, m). MS [M+H] found 187.0.
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
2.189 mL
Type
reactant
Reaction Step One
Quantity
4.99 g
Type
reactant
Reaction Step Two
Name
Quantity
18 mL
Type
reactant
Reaction Step Three

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